1-(3-Chloropropyl)-2-ethoxy-3-iodobenzene
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Description
1-(3-Chloropropyl)-2-ethoxy-3-iodobenzene is a useful research compound. Its molecular formula is C11H14ClIO and its molecular weight is 324.58 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Chloropropyl)-2-ethoxy-3-iodobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its interactions with biological systems, including its effects on various cellular pathways and potential therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical structure:
This structure indicates the presence of a chloropropyl group, an ethoxy group, and an iodobenzene moiety, which may influence its reactivity and interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study investigated its effects on cancer cell lines and reported significant cytotoxicity against various types of cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
HeLa (Cervical) | 20 | Cell cycle arrest |
A549 (Lung) | 18 | Reactive oxygen species (ROS) generation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.
Case Study: Inhibition of TNF-alpha Production
A specific study assessed the impact of this compound on tumor necrosis factor-alpha (TNF-alpha) production in lipopolysaccharide-stimulated macrophages. The results indicated a dose-dependent reduction in TNF-alpha levels, supporting its potential use in inflammatory conditions.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Cytokine Modulation : The compound modulates cytokine production by inhibiting NF-kB signaling pathways in immune cells.
Properties
Molecular Formula |
C11H14ClIO |
---|---|
Molecular Weight |
324.58 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-ethoxy-3-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-9(6-4-8-12)5-3-7-10(11)13/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
BUPDVPSJJRFIAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1I)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.